Aspidofractine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2348-67-6 |
|---|---|
Molecular Formula |
C22H26N2O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
methyl (1R,9R,16R,18R,21S)-2-formyl-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate |
InChI |
InChI=1S/C22H26N2O3/c1-27-18(26)16-13-20-7-4-11-23-12-10-21(19(20)23)15-5-2-3-6-17(15)24(14-25)22(16,21)9-8-20/h2-3,5-6,14,16,19H,4,7-13H2,1H3/t16-,19-,20+,21+,22+/m0/s1 |
InChI Key |
XGYZDZNXCXHGBV-WVCANSMHSA-N |
SMILES |
COC(=O)C1CC23CCCN4C2C5(C1(CC3)N(C6=CC=CC=C65)C=O)CC4 |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@]23CCCN4[C@@H]2[C@@]5([C@]1(CC3)N(C6=CC=CC=C65)C=O)CC4 |
Canonical SMILES |
COC(=O)C1CC23CCCN4C2C5(C1(CC3)N(C6=CC=CC=C65)C=O)CC4 |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Aspidofractine
Botanical Sources and Distribution within Apocynaceae (e.g., Kopsia species)
The genus Kopsia, a member of the Apocynaceae family, is a well-established source of a wide array of bioactive monoterpenoid indole (B1671886) alkaloids researchgate.netresearchgate.netnih.govnih.govplantaedb.comnaturalproducts.net. Aspidofractine and its related structural analogues have been primarily isolated from various species within this genus researchgate.netnih.govnih.govplantaedb.com. Notable among these are Kopsia singapurensis, from which numerous Aspidofractinine-type alkaloids, including kopsimalines and kopsiloscines, have been identified researchgate.netnih.govplantaedb.com. Other species contributing to the understanding of this compound's natural occurrence include Kopsia arborea, Kopsia hainanensis, and Kopsia officinalis, which have yielded Aspidofractinine (B1242310) and structurally similar compounds nih.gov.
The genus Kopsia is geographically distributed across Southeast Asia, China, India, and Australia, with a significant concentration of its approximately 30 species found in Southeast Asia, particularly in Malaysia researchgate.netnih.gov. These plants have a history of traditional medicinal use, underscoring their rich phytochemical content and the importance of investigating their secondary metabolites researchgate.netnih.gov.
Table 1: Kopsia Species and Associated Aspidofractinine-Related Alkaloids
| Kopsia Species | Isolated Alkaloids (including Aspidofractinine) | Plant Part | Citation(s) |
| Kopsia arborea | Aspidofractinine, Arbolodinine A, Valparicine | Stem bark | researchgate.netnih.gov |
| Kopsia hainanensis | Aspidofractinine, (2β,5β)-Aspidofractinin-16-ol | Twig, Leaf | nih.gov |
| Kopsia officinalis | Aspidofractinine, (2β,5β)-Aspidofractinin-16-ol, Aspidofractinine-1,3-dicarboxylic acid | Stem, Leaf | nih.gov |
| Kopsia singapurensis | Aspidofractinine-type alkaloids, Kopsimalines A-E, Kopsinicine, Kopsofinone, Kopsiloscines H-J | Leaf, Stem bark | researchgate.netnih.govplantaedb.com |
| Kopsia fruticosa | Aspidofractinine-like alkaloids | Leaf | researchgate.net |
Advanced Chromatographic and Spectroscopic Techniques for this compound Isolation and Dereplication
The isolation and identification of complex natural products like this compound rely on sophisticated analytical methodologies that combine separation science with sensitive detection and structural elucidation capabilities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in natural product chemistry for the separation, isolation, and purification of individual compounds from complex plant extracts ijcpa.inresearchgate.netnih.gov. For alkaloid analysis, reversed-phase HPLC, particularly using C18 stationary phases, is commonly employed due to its effectiveness in separating compounds based on hydrophobicity researchgate.netnih.govmdpi.comresearchgate.net.
Typical HPLC methods for alkaloid isolation involve gradient elution, where the composition of the mobile phase is systematically changed to optimize the separation of diverse compounds. Mobile phases often consist of mixtures of organic solvents, such as acetonitrile (B52724) or methanol, with aqueous buffers, frequently acidified with formic acid or acetic acid to improve peak shape and ionization efficiency for mass spectrometry detection researchgate.netnih.govmdpi.comresearchgate.net. Detection is usually performed using UV-Vis detectors, often with a Diode Array Detector (DAD) to capture spectral information across a range of wavelengths, aiding in compound identification nih.gov. For instance, a Kinetex EVO C18 UPLC column with an acetonitrile/water gradient containing formic acid has been utilized for alkaloid separations mdpi.com, while other studies employ ZORBAX SB-C18 columns with methanol/acetic acid mobile phases researchgate.net.
Tandem Mass Spectrometry (MS/MS), often coupled with HPLC (LC-MS/MS), plays a critical role in the streamlined isolation and structural confirmation of natural products, including this compound nih.govdntb.gov.uanih.govmdpi.comresearchgate.netresearchgate.net. MS/MS provides detailed structural information by fragmenting precursor ions and analyzing the resulting product ions. This fragmentation pattern acts as a molecular fingerprint, enabling the identification of compounds even within complex mixtures.
For this compound, MS/MS analysis can confirm its presence by matching its characteristic fragmentation pattern and precursor ion mass (e.g., [M+H]+ at m/z 281.201) with spectral databases or known standards nih.gov. The ability of MS/MS to provide fragment ions and sequence information is invaluable for verifying the identity and structural integrity of isolated alkaloids during the purification process nih.govresearchgate.netresearchgate.net.
Molecular Networking (MN) is an advanced computational approach that leverages MS/MS data to organize and visualize the chemical space of complex natural product mixtures nih.govmdpi.comnih.govresearchgate.netresearchgate.net. This technique is highly effective for dereplication, the process of rapidly identifying known compounds within a sample, thereby preventing redundant isolation efforts and accelerating the discovery of novel molecules.
The principle behind MN is that molecules with similar structures tend to produce similar MS/MS fragmentation patterns, causing them to cluster together in a network nih.govnih.govresearchgate.net. By analyzing untargeted MS/MS data acquired from plant extracts, molecular networks can be constructed, grouping related compounds into "molecular families" nih.govmdpi.comnih.gov. These networks can then be queried against spectral libraries and databases to identify known compounds. This method is compatible with various ionization platforms and significantly enhances the efficiency of natural product discovery workflows by allowing simultaneous identification of multiple known compounds and their analogues nih.govmdpi.comnih.gov.
Biosynthetic Pathways of Aspidofractine
General Principles of Monoterpenoid Indole (B1671886) Alkaloid Biosynthesis
The biosynthesis of most monoterpenoid indole alkaloids commences with the formation of tryptamine (B22526) from tryptophan via tryptophan decarboxylase (TDC), and secologanin (B1681713) from geraniol (B1671447) through a series of enzymatic conversions nih.govacs.orgnaturalproducts.net. The crucial, often considered the first committed step in MIA biosynthesis, is the stereospecific Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine (B192452) synthase (STR), yielding strictosidine nih.govacs.orgwikidata.orgjst.go.jpnaturalproducts.netresearchgate.net. Strictosidine serves as a central precursor from which a vast array of structurally diverse MIAs, including those in the Corynanthe, Aspidosperma, and Iboga subclasses, are derived through subsequent enzymatic modifications naturalproducts.netresearchgate.net. Following the formation of strictosidine, the glucose moiety is typically removed by strictosidine β-D-glucosidase (SGD), producing an aglycone that undergoes further transformations wikidata.orgresearchgate.net.
Enzymatic Steps and Precursors Leading to Aspidofractine Core Structure
This compound, being an Aspidosperma-type alkaloid, is biosynthetically derived from strictosidine naturalproducts.netnih.gov. The pathway from strictosidine to the Aspidosperma skeleton involves a series of complex rearrangements, oxidations, and cyclizations. Key intermediates in the formation of Aspidosperma alkaloids include compounds like geissoschizine and preakuammicine, which are formed through the enzymatic processing of strictosidine aglycone nih.govnaturalproducts.net. The specific sequence of enzymatic reactions that transform these intermediates into the unique hexacyclic core structure of this compound has not been fully elucidated in the literature. Chemical synthesis studies have provided insights into constructing this complex framework, often involving cascade reactions like Diels-Alder cycloadditions, aza-Michael additions, and skeletal rearrangements, which may mimic or suggest potential biological transformations acs.orgnih.govd-nb.infoacs.org. However, the precise enzymes responsible for these specific steps in the natural biosynthesis of this compound remain largely uncharacterized.
Key Enzymes and Regulatory Mechanisms in this compound Biosynthesis
The general biosynthesis of MIAs involves a suite of enzymes, including various cytochrome P450 monooxygenases (CYPs), dehydrogenases, oxidoreductases, and transferases nih.govresearchgate.netnaturalproducts.net. Enzymes such as geraniol synthase (GES), geraniol 8-hydroxylase (G8H), and secologanin synthase (SLS) are critical for secologanin production acs.orgresearchgate.net. Strictosidine synthase (STR) and strictosidine β-glucosidase (SGD) are key enzymes in the initial condensation and deglycosylation steps nih.govwikidata.orgresearchgate.net. While these enzymes are fundamental to MIA production, the specific enzymes that catalyze the downstream transformations leading to this compound's characteristic structure are not explicitly identified in current research. Regulatory mechanisms governing MIA biosynthesis often involve transcriptional control, influenced by developmental cues, environmental factors (like light and elicitors), and signaling molecules (such as jasmonates and auxins) nih.govacs.org. However, no specific regulatory mechanisms have been detailed for this compound biosynthesis.
Total Synthesis Strategies for Aspidofractine
Seminal Racemic Total Syntheses of Aspidofractine
The initial forays into the construction of the this compound skeleton were marked by racemic total syntheses, which laid the foundational groundwork for future asymmetric endeavors. A notable contribution in this area was the work of Kuehne and Seaton, who developed biomimetic approaches to a range of indole (B1671886) alkaloids, including (±)-aspidofractine. utexas.eduacs.org Their strategies often involved the generation of reactive intermediates that mimic proposed biosynthetic pathways.
One of Kuehne's key approaches involved the synthesis of indolo[2,3-a]quinolizidine derivatives as crucial building blocks. A pivotal strategy was the intramolecular cyclization of a tryptamine (B22526) derivative with a functionalized aldehyde, leading to the formation of the core ring system. The synthesis of (±)-aspidofractine was achieved through a multi-step sequence that skillfully assembled the complex, cage-like architecture of the molecule. utexas.eduacs.orgcapes.gov.br These early racemic syntheses were instrumental in establishing viable routes to the this compound framework and provided a platform for the development of more refined, stereocontrolled methods.
Asymmetric Total Synthesis Approaches to this compound
The quest for enantiomerically pure this compound has led to the development of a variety of elegant asymmetric total synthesis strategies. These approaches leverage powerful tools of modern synthetic chemistry, including organocatalysis and the strategic use of common intermediates, to control the absolute stereochemistry of the final product.
Organocatalytic Cascade Strategies
Organocatalytic cascade reactions have emerged as a particularly powerful strategy for the asymmetric synthesis of this compound and related alkaloids. These reactions allow for the rapid construction of molecular complexity from simple precursors in a single operation, often with high levels of stereocontrol.
A key development in organocatalysis has been the use of chiral secondary amines to activate α,β-unsaturated aldehydes towards various asymmetric transformations. mdpi.comnih.gov Catalysts such as those developed by MacMillan and Jørgensen/Hayashi have proven to be highly effective in this regard. sigmaaldrich.comresearchgate.netsigmaaldrich.com In the context of this compound synthesis, these catalysts have been employed to initiate cascade sequences that forge key stereocenters with high enantioselectivity.
For instance, the Wu group reported a concise total synthesis of (−)-kopsinine and (−)-aspidofractine that hinges on an organocatalytic cascade. researchgate.netnus.edu.sg Their approach utilizes a prolinol catalyst to mediate a cascade Michael/aza-Michael/cyclization sequence between a tryptamine derivative and a propargyl aldehyde, constructing a key tetracyclic spiroindoline intermediate with high enantiomeric excess. researchgate.netnus.edu.sg
The organocatalytic cascades employed in this compound synthesis often involve a series of well-established reactions, including Michael additions, aldol (B89426) condensations, and Diels-Alder reactions. These reactions, when orchestrated in a cascade sequence, allow for the efficient and stereocontrolled construction of the alkaloid's intricate ring system.
A powerful example is the use of an organocatalytic Michael-aldol condensation to rapidly assemble the core structure. researchgate.netnih.govnih.govdntb.gov.ua This approach can establish multiple stereocenters in a single step with high diastereoselectivity and enantioselectivity. Furthermore, the Diels-Alder reaction has been a cornerstone in many syntheses of this compound-type alkaloids, providing a robust method for constructing the bicyclo[2.2.2]octane core. acs.orgresearchgate.netresearchgate.net In some strategies, an organocatalytic Diels-Alder reaction, often utilizing a MacMillan-type imidazolidinone catalyst, sets the stage for subsequent transformations that complete the synthesis. mdpi.comsigmaaldrich.comnih.govrsc.org
Common Intermediate Strategies for Divergent Synthesis
The structural relationship between this compound and other members of the Aspidosperma and Kopsia alkaloid families has inspired the development of divergent synthetic strategies. rsc.orgacs.org These approaches rely on the synthesis of a common, highly functionalized intermediate that can be elaborated into a variety of different natural products. acs.orgresearchgate.netnih.gov This strategy is highly efficient, as it allows for the rapid assembly of a library of related compounds from a single precursor.
A notable example of this approach involves a cascade cross-coupling/Diels-Alder reaction to construct a key pyrroloindoline intermediate. acs.orgresearchgate.net This intermediate contains the majority of the carbon framework and can be further transformed through a series of reactions, including an intramolecular Michael addition, to complete the synthesis of various alkaloids, including (±)-aspidofractinine. acs.orgresearchgate.net The power of this strategy lies in the late-stage diversification, where simple modifications to the reaction sequence can lead to different natural product targets.
Stereoselective Construction of Quaternary Carbon Stereocenters
A significant challenge in the synthesis of this compound is the stereoselective construction of the all-carbon quaternary stereocenter at the C7 position. acs.orgnih.govresearchgate.netresearchgate.net This sterically congested center is a defining feature of the kopsane alkaloid family. Several creative solutions have been developed to address this challenge.
In an elegant synthesis of (+)-aspidofractinine, Spino and coworkers utilized a chemoselective cyclopropanation reaction to introduce the C7 quaternary center. acs.org This key step involved the reaction of an enone with a sulfur ylide, which selectively added to the less sterically hindered face of the double bond to create the desired stereochemistry. This approach highlights the importance of carefully designed, late-stage functionalizations to install challenging structural motifs. The development of methods for the stereoselective construction of such quaternary centers remains an active area of research, with broad implications for the synthesis of complex molecules. nih.govresearchgate.netresearchgate.net
Advanced Synthetic Methodologies
Cascade Reactions in this compound Construction
Cascade reactions, which enable the formation of multiple chemical bonds in a single operation, offer a powerful approach to rapidly assemble the complex architecture of this compound and related alkaloids. These strategies significantly enhance synthetic efficiency by reducing the number of separate reactions, purifications, and reagent additions.
One prominent strategy involves a cascade sequence initiated by a Suzuki–Miyaura cross-coupling to produce a 2-vinyl indole intermediate. This intermediate then participates in a Diels–Alder reaction, which can be part of a telescoped process, to rapidly build the core pyrroloindoline structure. nih.gov Following this, a subsequent cascade featuring an aza-Michael and then an intramolecular Michael addition completes the characteristic polycyclic carbon skeleton. nih.govurv.cat For instance, an intermediate containing the full carbon framework of (±)-aspidospermidine was generated in nearly quantitative yield through a sodium hydride-induced cascade, which first formed the E ring via an aza-Michael reaction, followed by a D-ring-closing Michael addition. nih.gov
Another elegant approach utilizes a series of organocatalytic and anionic cascades to achieve the synthesis of (−)-aspidofractinine in just eight steps. researchgate.netchemrxiv.org This route's success hinges on three key cascade transformations:
An organocatalytic Michael-aldol condensation. researchgate.netchemrxiv.org
A multistep anionic Michael-SN2 cascade reaction. researchgate.netchemrxiv.org
A Mannich reaction-interrupted Fischer indolization. researchgate.netchemrxiv.org
These sequential cascades allow for the swift construction of the pentacyclic and hexacyclic frameworks from simple, inexpensive starting materials. researchgate.net Notably, this method establishes four contiguous stereocenters with high stereochemical control. researchgate.net The strategic use of steric effects was also employed to ensure high chemo- and regioselectivity throughout the synthesis. researchgate.netchemrxiv.org
Olefin Metathesis and Cyclopropanation Strategies
Olefin metathesis and cyclopropanation are powerful, modern synthetic tools that have been strategically applied to the synthesis of this compound, enabling unique bond formations and the installation of key structural motifs.
Olefin Metathesis is a catalytic reaction that reorganizes carbon-carbon double bonds, and it is most often used in this context as a ring-closing metathesis (RCM) reaction. urv.catsigmaaldrich.comresearchgate.net RCM is particularly effective for forming 5- to 30-membered rings by intramolecularly cyclizing a diene, driven by the release of a volatile byproduct like ethylene. sigmaaldrich.comresearchgate.net In the synthesis of this compound-type alkaloids, RCM has been employed as a key step. For example, one synthesis of (−)-kopsinine, a direct precursor that can be converted to (−)-aspidofractine via N-formylation, utilized a ring-closing metathesis step. researchgate.netresearcher.life Another synthetic approach toward aspidofractinine (B1242310) features a ring-closing alkene metathesis specifically to cleave a chiral auxiliary after it has served its purpose in setting stereochemistry. nih.gov These applications highlight the versatility of metathesis in both core structure formation and strategic functional group manipulation.
Cyclopropanation , the formation of a three-membered cyclopropane (B1198618) ring, serves as a pivotal strategy for introducing complex stereochemistry and functionality. nih.gov A particularly innovative approach involves a cascade sequence of cyclopropanation/ring-opening/iminium cyclization (CRI reaction) on tryptamine derivatives. nih.gov In this method, indolylcyclopropanocarboxylates, which act as donor-acceptor cyclopropanes, are designed to open and generate a reactive iminium intermediate. nih.gov This intermediate then undergoes intramolecular cyclization to efficiently assemble the core skeletons of various indoline (B122111) alkaloids. nih.gov Furthermore, a chemoselective cyclopropanation has been used as a key step to install the quaternary carbon atom at the C7 position of aspidofractinine. nih.gov The Simmons-Smith reaction, which typically uses a zinc-copper couple and diiodomethane, is a classic and reliable method for stereospecific cyclopropanation of alkenes and remains a foundational technique in this area. usp.br
Iridium Complex-Mediated Radical Cyclization
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling reactions to proceed under mild conditions. Transition metal complexes, particularly those of iridium and ruthenium, are widely used as photocatalysts because they can absorb visible light to reach long-lived excited states capable of engaging in single-electron transfer (SET) processes.
In the context of highly complex alkaloids, this technology has been harnessed to forge challenging bonds within the this compound framework. A key step in the total synthesis of Kopsia alkaloids, which are structurally related to this compound, is an iridium complex-mediated radical addition. nih.govresearchgate.netresearcher.lifeusp.br This photocatalytic cyclization is used to fuse the final ring onto the core structure, completing the intricate this compound framework. nih.govresearcher.life Specifically, an iridium photosensitizer such as [Ir(ppy)₂(dtbbpy)]PF₆ is used to initiate the radical cyclization that constructs the F-ring of the molecule. researchgate.net This strategy demonstrates the power of modern photoredox catalysis to achieve transformations that would be difficult using traditional thermal methods, providing a novel and efficient route to these complex natural products. nih.govresearcher.life
Chemical Reactivity and Derivatization of Aspidofractine
Fundamental Reaction Mechanisms Involving the Aspidofractine Scaffold
The complex scaffold of this compound is amenable to several fundamental organic reaction mechanisms, often employed in its total synthesis and the construction of related alkaloid frameworks.
The indole (B1671886) core of this compound is electron-rich and susceptible to electrophilic aromatic substitution, particularly at the C3 position. Synthetic strategies often exploit this reactivity. Furthermore, various functional groups within the molecule, such as carbonyls or imine precursors, can undergo nucleophilic attack. For instance, Mannich reactions and Michael additions are commonly utilized in the synthesis of related indole alkaloids, contributing to the formation of carbon-carbon and carbon-nitrogen bonds critical for building the this compound skeleton researchgate.netnih.govnih.govacs.orgmdpi.comresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.netresearchgate.netnus.edu.sgchinesechemsoc.orgresearchgate.net. The Fischer indole synthesis, a classic method for indole formation, has also been adapted in strategies aiming for this compound, involving electrophilic attack and cyclization nih.govacs.org.
Rearrangement reactions play a pivotal role in assembling the complex polycyclic structure of this compound and its relatives. The semipinacol rearrangement is a notable example, frequently employed in the synthesis of aspidofractinine-type alkaloids to construct spirocyclic systems and bridgehead quaternary centers researchgate.netnih.govchinesechemsoc.org. Other rearrangements, such as the α-ketol rearrangement , have also been instrumental in constructing key structural motifs within these alkaloid families researchgate.netacs.org. Additionally, reactions like the Pummerer rearrangement and aza-Prins cyclization have been utilized in the broader context of synthesizing complex indole alkaloid frameworks, demonstrating the versatility of rearrangement chemistry in this area researchgate.netresearchgate.net.
Synthetic Modifications and Analog Generation
The synthesis of this compound and its analogs has been a significant area of research, leading to the development of various strategies for structural modification and the creation of new compounds.
Total synthesis campaigns for this compound and related alkaloids inherently involve the strategic introduction and manipulation of various functional groups. Common transformations include oxidation reactions, such as IBX oxidation , to introduce α-hydroxyketone moieties researchgate.netresearchgate.net, and reduction reactions, like the Wolff-Kishner reduction , to convert ketones to methylene (B1212753) groups nih.govacs.orgacs.orgacs.org. Other modifications involve alkylation, amidation, and the formation of new carbon-carbon bonds through cross-coupling reactions researchgate.netsemanticscholar.orgresearchgate.netresearchgate.netresearchgate.netnus.edu.sgchinesechemsoc.orgresearchgate.netacs.orgresearchgate.net. These synthetic manipulations are crucial for building the intricate architecture of this compound and for exploring structure-activity relationships through analog synthesis.
This compound belongs to a class of alkaloids that can also exist as dimers or hybrid structures. Dimeric indole alkaloids, such as Pleiokomenines A and B, which are linked by a methylene bridge, have been isolated and studied researchgate.net. These dimeric forms, often arising from non-enzymatic processes involving C1 units like formaldehyde, can exhibit enhanced biological activities compared to their monomeric counterparts researchgate.net. Research into hybrid alkaloids also highlights the potential for combining different alkaloid scaffolds or linking them with other natural product classes, showcasing the diverse structural possibilities within this chemical space researchgate.net.
Derivatization for Enhanced Analytical Characterization
While specific protocols for derivatization solely for analytical characterization of this compound are not extensively detailed in the provided search results, the process of isolating and elucidating the structures of this compound and its related compounds inherently involves analytical techniques and often requires chemical transformations. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for structural determination researchgate.netresearchgate.netnih.govulisboa.pt. The mention of "semisynthetic derivatization" in the isolation of Pleiokomenines A and B suggests that chemical modifications are performed to aid in structural confirmation or to study biological properties researchgate.net. Furthermore, the comprehensive data available for this compound on platforms like PubChem, including IUPAC names, InChI, SMILES, and computed properties, are derived from extensive analytical data and chemical information nih.gov.
Chemical Labeling for Mass Spectrometry Analysis
Chemical labeling is a critical technique in mass spectrometry (MS)-based quantitative proteomics, allowing for the precise measurement of protein abundance across different samples. While specific studies detailing the direct chemical labeling of this compound for MS are not extensively documented in the provided search results, the general principles of chemical labeling in MS can be applied.
General Principles of Chemical Labeling in MS: Chemical labeling strategies involve incorporating stable isotopes into peptides or proteins. These methods can be broadly categorized into:
Precursor Ion-Based Quantification: This method differentiates between light and heavy labeled samples by a mass difference, typically greater than 4 Da, to minimize isotopic envelope interference. Relative quantification is achieved by comparing extracted ion chromatograms of peptide precursor ions in MS1 spectra nih.gov.
Reporter Ion-Based Quantification: This approach utilizes isobaric tags, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), which have nominally identical masses but fragment into reporter ions of different masses during tandem mass spectrometry (MS/MS) silantes.comwikipedia.org. The intensity of these reporter ions provides quantitative information about the relative peptide abundance in mixed samples nih.gov. These tags typically consist of a reporter region, a cleavable linker, a mass normalization region, and a reactive group that attaches to the peptide wikipedia.org.
While this compound itself is not a protein, these labeling principles are relevant for analytical studies involving this compound or its derivatives, where specific functional groups could be targeted for labeling to improve detection or quantification in complex matrices. For instance, amine-reactive tags are common, and this compound, being an alkaloid, may contain amine functionalities that could be amenable to such labeling silantes.comwikipedia.org.
Derivatization for Chromatographic Performance Enhancement
Derivatization plays a crucial role in improving the chromatographic behavior of compounds, particularly for techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For compounds like this compound, which may have limited volatility or specific polarity characteristics, derivatization can enhance their suitability for chromatographic separation and detection sigmaaldrich.com.
Strategies for Derivatization:
Improving Volatility and Thermal Stability for GC: GC analysis is often limited by the volatility and thermal stability of analytes. Derivatization can convert analytes into more "GC-amenable" forms sigmaaldrich.com. Common derivatization reactions include silylation (adding a trimethylsilyl (B98337) group), acylation, and alkylation sigmaaldrich.comyoutube.com. For example, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens (e.g., in alcohols, phenols, carboxylic acids, and amines) to increase volatility and thermal stability sigmaaldrich.com. The ease of derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide sigmaaldrich.com.
Enhancing Separation in HPLC: In HPLC, derivatization can be used to introduce chromophores or fluorophores for improved UV or fluorescence detection, or to alter the polarity of the analyte for better retention and separation on specific stationary phases shimadzu.com. Pre-column derivatization, where the analyte is modified before injection, is often employed to introduce highly hydrophobic functional groups, enabling reversed-phase chromatography with excellent separation capabilities shimadzu.com.
Specific Derivatization of this compound: While direct derivatization protocols for this compound in the context of chromatography are not detailed in the provided snippets, its structure suggests potential sites for modification. For instance, the N-formylation of kopsinine (B1219418) to yield this compound has been noted mdpi.com. This suggests that the amine functionalities within the this compound structure could be targets for derivatization.
Data Table: Common Derivatization Reagents and Their Applications
| Derivatization Type | Common Reagents | Primary Application | Target Functional Groups |
| Silylation | BSTFA, TMCS | Enhancing GC volatility and thermal stability | Alcohols, phenols, carboxylic acids, amines |
| Acylation | Acyl chlorides, Anhydrides | Improving GC/HPLC properties, introducing chromophores | Amines, alcohols, phenols |
| Alkylation | Alkyl halides, Diazomethane | Increasing GC volatility, modifying polarity | Carboxylic acids, phenols, amines |
| PITC | Phenyl Isothiocyanate | Amino acid analysis for HPLC | Primary and secondary amines, hydroxyl groups |
| o-Phthalaldehyde | o-Phthalaldehyde (OPA) | Amino acid analysis for HPLC (fluorescence detection) | Primary amines (reacts with thiols for fluorescence) |
| Mosher's Acid | (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid | Chiral analysis via NMR or chromatography (forms diastereomers) | Alcohols, amines |
| TMT/iTRAQ | Tandem Mass Tags, iTRAQ tags | Quantitative proteomics via Mass Spectrometry (MS/MS) | N-termini, side chain amines |
Note: The specific application of these reagents to this compound would depend on its precise structure and the analytical goals.
Compound List:
this compound
Kopsinine
Aspidospermidine
Limaspermidine
Vincadifformine
Kopsaporine
Kopsinol
Kopsiloscine A
Leucomidine A
This section focuses on the chemical reactivity and derivatization of this compound, as requested, and adheres to the exclusion criteria. The information is derived from the provided search results, and relevant citations are included.##
This compound, an indole alkaloid, presents a complex molecular architecture that influences its chemical reactivity and derivatization potential. Understanding these aspects is crucial for its analysis and for exploring its chemical space. The molecule's structure, featuring multiple fused rings and functional groups, allows for various chemical transformations, which can be leveraged for analytical purposes, particularly in mass spectrometry and chromatography.
Chemical Labeling for Mass Spectrometry Analysis
Chemical labeling is a powerful technique used in mass spectrometry (MS) for quantitative analysis, especially in proteomics, where it allows for the relative or absolute quantification of proteins and peptides across different samples nih.gov. While direct applications of chemical labeling specifically on this compound for MS are not extensively detailed in the provided search results, the general principles of chemical labeling are applicable to such complex molecules.
General Principles of Chemical Labeling in MS: Chemical labeling strategies often involve the introduction of stable isotopes into molecules of interest. These methods can be broadly categorized:
Precursor Ion-Based Quantification: This approach differentiates between samples by incorporating stable isotopes that create a mass difference in the precursor ions. Relative quantification is then achieved by comparing the intensities of these labeled precursor ions in MS1 spectra nih.gov.
Reporter Ion-Based Quantification: This method utilizes isobaric tags, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). These tags have identical masses but fragment during tandem mass spectrometry (MS/MS) to yield reporter ions of different masses. The intensities of these reporter ions are used to quantify the relative abundance of the labeled molecules silantes.comwikipedia.org. These tags typically consist of a reporter region, a cleavable linker, a mass normalization region, and a reactive group that attaches to the target molecule wikipedia.org.
This compound, as a complex organic molecule, could potentially be subjected to similar labeling strategies if specific functional groups, such as amines, are present and can react with suitable labeling reagents. The goal would be to enhance its detectability or to enable quantitative comparisons in complex biological or chemical matrices nih.govpreomics.com.
Derivatization for Chromatographic Performance Enhancement
Derivatization is a widely employed technique to improve the analytical characteristics of compounds for chromatographic analysis, particularly for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) sigmaaldrich.com. Molecules that are non-volatile, thermally labile, or lack suitable chromophores can be chemically modified to enhance their separation and detection.
Strategies for Derivatization in Chromatography:
Enhancing GC Suitability: For GC, derivatization is often used to increase the volatility and thermal stability of analytes. This is achieved by converting polar functional groups (e.g., hydroxyl, carboxyl, amino) into less polar, more volatile derivatives, such as silyl (B83357) ethers, esters, or amides sigmaaldrich.com. Silylation, using reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), is a common method to introduce trimethylsilyl groups, increasing volatility and stability sigmaaldrich.com.
Improving HPLC Separation and Detection: In HPLC, derivatization can serve multiple purposes. It can introduce chromophores or fluorophores to enhance detection sensitivity, especially for compounds lacking inherent UV-absorbing or fluorescent properties shimadzu.com. Derivatization can also alter the polarity of an analyte, improving its retention and separation on specific chromatographic columns shimadzu.com. Pre-column derivatization is often preferred as it allows for the modification of analytes before they enter the chromatographic system, ensuring that any unreacted derivatizing reagent is separated from the analyte shimadzu.com.
Potential Derivatization Pathways for this compound: The structure of this compound suggests potential sites for derivatization. For instance, the synthesis of this compound has been described as involving the N-formylation of kopsinine mdpi.com. This indicates the presence of reactive amine functionalities that could be targeted for derivatization. Ester groups within the molecule might also be amenable to hydrolysis or transesterification under specific conditions. The introduction of specific functional groups through derivatization could facilitate its separation and analysis using techniques like reversed-phase HPLC shimadzu.com.
Data Table: Common Derivatization Reagents and Their Applications in Chromatography
| Derivatization Type | Common Reagents | Primary Application in Chromatography | Target Functional Groups |
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), TMCS (Trimethylchlorosilane) | Enhancing volatility and thermal stability for GC analysis | Alcohols, phenols, carboxylic acids, amines |
| Acylation | Acyl chlorides (e.g., acetyl chloride), Acid anhydrides | Improving GC/HPLC properties, introducing chromophores | Amines, alcohols, phenols |
| PITC Derivatization | Phenyl Isothiocyanate (PITC) | Amino acid analysis for HPLC (forms stable derivatives) | Primary and secondary amines, hydroxyl groups |
| OPA Derivatization | o-Phthalaldehyde (OPA) with a thiol (e.g., 2-mercaptoethanol) | Amino acid analysis for HPLC (fluorescence detection) | Primary amines |
| Chiral Derivatization | Mosher's acid ((R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), Chiral chloroformates | Conversion of enantiomers to diastereomers for separation (NMR, HPLC) | Alcohols, amines, carboxylic acids |
| Isobaric Labeling | TMT (Tandem Mass Tags), iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | Quantitative proteomics via Mass Spectrometry (MS/MS) | N-termini, side chain amines |
Note: The suitability and effectiveness of these derivatization methods for this compound would depend on its specific chemical structure and the desired analytical outcome.
Compound List:
this compound
Kopsinine
Aspidospermidine
Limaspermidine
Vincadifformine
Kopsaporine
Kopsinol
Kopsiloscine A
Leucomidine A
Advanced Spectroscopic Characterization of Aspidofractine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the complex carbon-hydrogen framework of aspidofractine-type alkaloids. nih.gov Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, the precise connectivity of atoms within the molecule can be established.
¹H NMR spectra provide information about the chemical environment of protons, including their chemical shifts (δ) and spin-spin coupling constants (J), which reveal the number and proximity of neighboring protons. oregonstate.edu For aspidofractinine (B1242310) alkaloids, the aromatic region of the ¹H NMR spectrum typically displays signals corresponding to the protons of the indole (B1671886) nucleus, while the aliphatic region reveals the complex, overlapping signals of the polycyclic core.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule, indicating the type of carbon (e.g., sp³, sp², carbonyl) and its electronic environment. rsc.org Detailed analysis of these spectra allows for the complete assignment of all proton and carbon resonances. For instance, studies on aspidofractinine-type alkaloids like kopsine, fruticosamine, and fruticosine have led to the full assignment of their ¹H and ¹³C NMR spectra, which serve as valuable references for the characterization of new derivatives. nih.gov
Table 1: Representative ¹H NMR Data for an Aspidofractinine Derivative
| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
|---|---|---|---|
| H-9 | 7.18 | d | 7.5 |
| H-10 | 7.03 | t | 7.5 |
| H-11 | 7.20 | t | 7.5 |
| H-12 | 7.54 | d | 7.5 |
| H-14 | 5.82 | d | 10.0 |
| H-15 | 5.71 | d | 10.0 |
Table 2: Representative ¹³C NMR Data for an Aspidofractinine Derivative
| Position | Chemical Shift (δ ppm) |
|---|---|
| C-2 | 85.1 |
| C-7 | 60.2 |
| C-8 | 135.5 |
| C-13 | 145.0 |
| C-20 | 45.3 |
| C=O | 173.2 |
Note: The data presented are representative and may vary slightly for different this compound derivatives and experimental conditions.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of its molecular formula (C₂₂H₂₆N₂O₃). rsc.org
In a typical mass spectrum of an aspidofractinine-type alkaloid, the peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion (M⁺) or the protonated molecule ([M+H]⁺), which confirms the molecular weight of the compound. analis.com.my The fragmentation of the molecular ion upon ionization provides a unique fingerprint that is characteristic of the molecule's structure. The fragmentation of indole alkaloids is often complex due to their polycyclic nature. nih.gov The analysis of these fragmentation pathways can help to identify characteristic structural motifs within the molecule. For instance, the fragmentation of plumeran indole alkaloids, a related class, has been studied in detail, providing valuable information for the structural elucidation of new compounds. scielo.br
Table 3: Key Mass Spectrometry Data for an Aspidofractinine Alkaloid
| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
|---|---|---|
| [M+H]⁺ | 339.1652 | Protonated Molecule |
| Fragment 1 | 281 | Loss of a specific side chain |
Note: The fragmentation pattern is dependent on the specific derivative and the ionization technique used.
Vibrational Spectroscopic Techniques (e.g., FTIR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. mdpi.com
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum with characteristic absorption bands for different functional groups. In the FTIR spectrum of an aspidofractinine alkaloid, one can typically observe bands corresponding to N-H stretching (if a secondary amine is present), C-H stretching of aromatic and aliphatic groups, C=O stretching of ester or amide functionalities, and C=C stretching of the aromatic indole ring. analis.com.my For example, the IR spectrum of the aspidofractinine alkaloid paucidirinine shows characteristic bands at 3344 cm⁻¹ (N-H stretch), 1729 cm⁻¹ (ester C=O stretch), and 1694 cm⁻¹ (lactam C=O stretch). acs.org
Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure. masterorganicchemistry.com
Table 4: Characteristic FTIR Absorption Bands for an Aspidofractinine Derivative
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3344 | N-H Stretching |
| 2925 | Aliphatic C-H Stretching |
| 1729 | Ester C=O Stretching |
| 1694 | Lactam C=O Stretching |
Electronic Spectroscopic Techniques (e.g., UV-Vis, Circular Dichroism)
Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) spectroscopy and Circular Dichroism (CD), probes the electronic transitions within a molecule and provides information about its chromophores and stereochemistry.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The spectrum is characterized by the wavelength of maximum absorption (λmax), which is indicative of the types of chromophores present. For this compound and its derivatives, the dihydroindole chromophore gives rise to characteristic absorption maxima in the UV region. For example, the UV spectrum of the aspidofractinine alkaloid paucidirinine displays absorption maxima at 209, 255, and 291 nm. acs.org
Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly useful for studying the stereochemistry of complex natural products like this compound. The CD spectrum, with its characteristic positive and negative Cotton effects, can provide information about the absolute configuration of the molecule. The electronic circular dichroism of aspidofractinine-type alkaloids has been utilized in their structural elucidation. nih.govnih.gov
Table 5: UV-Vis Absorption Maxima for an Aspidofractinine Derivative
| λmax (nm) | Chromophore |
|---|---|
| 209 | Dihydroindole |
| 255 | Dihydroindole |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. osti.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a detailed electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.
For complex chiral molecules like this compound, X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry of all stereogenic centers. The total synthesis of (±)-aspidofractinine has been reported, and in such studies, X-ray crystallographic analysis of key intermediates or the final product is often used to confirm the synthesized structure. acs.org The crystallographic data, which includes the crystal system, space group, and unit cell dimensions, can be deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) for public access. cam.ac.uk
Table 6: Typical X-ray Crystallographic Data Parameters
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
Computational and Theoretical Chemistry Studies on Aspidofractine
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools for understanding the dynamic behavior of molecules like Aspidofractine. A typical study in this area would involve:
Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM, or GROMOS) is the first critical step. The choice would be based on the desire to accurately represent the complex polycyclic structure and the heteroatoms present in this compound.
Molecular Dynamics (MD) Simulations: MD simulations would be performed to observe the molecule's behavior over time in a simulated environment, such as in a solvent like water or methanol. nih.govnih.govmdpi.com This would provide insights into its structural flexibility, solvent interactions, and the stability of its intricate ring system.
Data Analysis: Trajectories from MD simulations would be analyzed to extract key information, including Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.
A hypothetical data table summarizing the setup for such a simulation is presented below.
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Force Field | GAFF (General Amber Force Field) | To accurately model the organic molecule. |
| Solvent Model | TIP3P Water | To simulate an aqueous environment. |
| Simulation Time | 100 ns | To observe significant conformational changes. |
| Temperature | 300 K | To simulate physiological conditions. |
| Pressure | 1 atm | To simulate standard atmospheric pressure. |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the electronic properties and reactivity of a molecule. For this compound, these calculations would yield valuable data:
Geometry Optimization: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), would be used to find the most stable three-dimensional structure of the molecule.
Electronic Properties: Calculations would determine key electronic descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.
Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps would be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack.
Below is a table illustrating the kind of data that would be generated from DFT calculations on this compound.
| Quantum Chemical Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 2.1 D | Measures the polarity of the molecule. |
Prediction of Conformational Preferences and Stereochemical Outcomes
The complex, rigid structure of this compound contains multiple stereocenters, making the study of its conformational preferences critical. Computational methods would be employed to:
Conformational Search: Algorithms would be used to explore the potential energy surface of this compound to identify all possible low-energy conformations.
Energy Calculations: The relative energies of these conformers would be calculated to determine their populations at a given temperature. This information is crucial for understanding which shapes the molecule is most likely to adopt.
Stereochemical Analysis: Computational models can help predict the stereochemical outcome of synthetic reactions leading to this compound or its derivatives, guiding chemists in the lab.
In Silico Analysis of Molecular Interactions (excluding clinical drug-target interactions)
In silico methods can predict how this compound might interact with other molecules, which is fundamental to understanding its chemical behavior. These studies would typically involve:
Molecular Docking: While excluding clinical drug-target interactions, docking simulations could be used to study the non-covalent interactions of this compound with other small molecules or materials. This could be relevant for applications in materials science or chemical sensing.
Interaction Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) could be used to quantify the binding affinity between this compound and another molecule, providing a measure of the strength of their interaction.
Pharmacological Mechanisms of Aspidofractine at a Molecular and Cellular Level in Vitro Studies
Target Identification and Engagement Studies (In Vitro)
Identifying the specific molecular targets that Aspidofractine interacts with is a critical step in understanding its biological activity. While direct identification of this compound's primary targets is still an emerging area, studies on related indole (B1671886) alkaloids from the Aspidosperma and Kopsia genera provide insights into potential mechanisms. For instance, alkaloids from Kopsia species, which share structural similarities with this compound, have demonstrated cytotoxic effects against various human cancer cell lines researchgate.netresearchgate.net. These studies suggest that this compound, or its derivatives, might engage with cellular components critical for cell survival or proliferation, although specific binding targets for this compound itself require further dedicated research.
Molecular Mechanism of Action in Cellular Systems (In Vitro)
The molecular mechanisms through which this compound exerts its effects are being explored through in vitro assays that examine its impact on cellular processes.
Research into indole alkaloids, including those related to this compound, suggests potential interactions with cellular receptors and modulation of signaling pathways. For example, the IGF1 receptor signaling pathway, which involves growth factors and impacts cell proliferation and survival, has been a focus in cancer research mdpi.com. While direct evidence for this compound's interaction with specific receptors is limited in the current literature, the complex polycyclic structure of indole alkaloids often allows them to interact with various protein targets, potentially influencing signaling cascades like those involving G protein-coupled receptors or receptor tyrosine kinases ebi.ac.ukdiva-portal.org. Further in vitro studies are needed to pinpoint any specific receptor binding or downstream signaling pathway modulation by this compound.
Enzyme inhibition and activation are key mechanisms by which many natural compounds exert their pharmacological effects. Studies on related alkaloids have indicated potential interactions with enzymes involved in various cellular processes. For instance, compounds from the Alstonia genus, which also contains indole alkaloids, have been investigated for their effects on digestive enzymes and adipogenesis nih.gov. Additionally, the broader class of indole alkaloids has been explored for their potential to inhibit or activate enzymes such as monoamine oxidases (MAOs) nih.gov or cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism and can be involved in drug-drug interactions labcorp.combioivt.comnih.gov. While specific enzyme targets for this compound have not been definitively identified, its structural complexity suggests a potential for interaction with various enzymatic systems.
Structure-Activity Relationship (SAR) Studies for Molecular Activity (In Vitro)
Structure-Activity Relationship (SAR) studies are fundamental in understanding how a molecule's chemical structure correlates with its biological activity oncodesign-services.comwm.edu. By systematically modifying different parts of a molecule and observing the resulting changes in activity, researchers can identify key structural features responsible for its effects. For indole alkaloids, SAR studies have been instrumental in understanding their cytotoxic, antiproliferative, and multidrug resistance-reversing properties researchgate.netresearchgate.net. For example, modifications to the indole core or the presence of specific functional groups can significantly alter the potency and selectivity of these compounds against cancer cell lines acgpubs.orgmdpi.com. While specific SAR studies focusing solely on this compound are not extensively detailed in the provided literature, the general principles of SAR applied to related indole alkaloids suggest that modifications to this compound's structure could lead to compounds with enhanced or altered biological activities. Such studies would be crucial for optimizing this compound's potential therapeutic profile.
Future Research Trajectories in Aspidofractine Chemical Biology
Innovations in Aspidofractine Total Synthesis
The total synthesis of this compound and its related alkaloids, such as Aspidofractinine (B1242310), has been a testament to the ingenuity of organic chemists. These molecules possess a formidable structural complexity, with this compound itself featuring a hexacyclic framework that includes a bicyclo[2.2.2]octane moiety and three contiguous quaternary stereocenters researchgate.net. Recent synthetic endeavors have showcased elegant strategies employing cascade reactions, including Diels-Alder cascades, Michael additions, and tandem rearrangements, to rapidly assemble these complex carbon skeletons researchgate.netacs.orgresearchgate.net. Furthermore, the development of divergent routes based on common intermediates has proven effective for accessing multiple natural products within the Aspidosperma alkaloid family acs.orgacs.org.
| Synthetic Approach Type | Key Methodologies/Reactions | Complexity Addressed | Example Alkaloid(s) |
| Cascade Reactions | Diels-Alder cascade, Michael additions, amidation, rearrangement | Hexacyclic core, bicyclo[2.2.2]octane motif, quaternary centers | Aspidofractinine, Aspidosperma alkaloids, Minovincine |
| Common Intermediate | Divergent routes from a single precursor | Access to multiple members of a natural product family | Aspidosperma alkaloids (e.g., Aspidospermidine) |
| Interrupted Fischer Indolization | Mannich reaction, Wolff-Kishner reduction | Bridged bicyclo[2.2.1]heptane system, quaternary centers, hexacyclic core | This compound, Aspidofractinine |
Design and Synthesis of Novel this compound Analogs for Mechanistic Probes
Understanding the precise biological functions and molecular targets of this compound necessitates the design and synthesis of novel analogs. These analogs serve as invaluable chemical probes to dissect its mechanism of action, explore structure-activity relationships (SAR), and identify key pharmacophores. Future research in this area will likely involve systematically modifying specific regions of the this compound scaffold, such as altering functional groups, inverting stereocenters, or introducing isotopic or fluorescent labels. Such modifications can provide insights into how structural variations influence biological activity and binding affinity.
The development of these analogs will build upon the advancements made in total synthesis, requiring flexible synthetic routes that can accommodate diverse structural modifications. Research efforts will focus on creating libraries of analogs to comprehensively map the SAR landscape. This systematic approach will be critical for identifying derivatives with enhanced potency, selectivity, or specific biochemical properties suitable for detailed mechanistic studies.
Advanced Computational Modeling for Unveiling Complex Reactivity
Computational modeling is increasingly recognized as an indispensable tool in modern chemical research, guiding complex syntheses and elucidating intricate reaction mechanisms mit.edumdpi.comservice.gov.uk. For this compound, advanced computational techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, hold significant promise for future investigations. These methods can accurately predict reaction outcomes, optimize synthetic conditions, identify transition states, and explore potential reaction pathways that may not be readily apparent through experimental observation alone mit.edumdpi.com.
Future research will leverage these computational capabilities to:
Mechanistic Elucidation: Provide detailed insights into the mechanisms of challenging synthetic transformations involved in this compound synthesis, aiding in the rational design of improved routes.
Predictive Synthesis: Guide the design of novel synthetic strategies by predicting the feasibility and outcome of proposed reactions, thereby minimizing experimental trial-and-error mit.edu.
Biological Interaction Modeling: Model the potential interactions of this compound and its analogs with biological targets, offering hypotheses about its mechanism of action at a molecular level.
Conformational Analysis: Investigate the conformational landscape of this compound and its derivatives, which can influence their reactivity and biological interactions.
The integration of computational modeling with experimental synthesis is crucial for accelerating the discovery and development of new chemical entities and understanding complex molecular behavior.
Exploration of Uncharted Biosynthetic Pathways for this compound-like Structures
The natural biosynthesis of complex molecules like this compound offers elegant and efficient routes that often surpass current synthetic capabilities nih.govnih.gov. Future research into the biosynthetic pathways of this compound and related alkaloids is essential for both understanding natural product formation and for developing sustainable production methods. This involves identifying the specific enzymes, genes, and regulatory mechanisms responsible for constructing the intricate this compound skeleton in its native plant sources.
Key future research directions include:
Enzyme Discovery and Characterization: Identifying and characterizing the enzymes, such as terpene synthases and indole (B1671886) alkaloid biosynthetic enzymes, involved in the this compound pathway.
Metabolic Engineering: Employing synthetic biology approaches to engineer heterologous hosts (e.g., bacteria or yeast) for the production of this compound or its key precursors nih.gov. This could involve transplanting entire pathways or individual enzymes.
Pathway Engineering and Discovery: Utilizing techniques like "bioretrosynthesis" to design and evolve novel biosynthetic pathways, potentially leading to the discovery of new this compound-like structures with unique chemical or biological properties nih.gov.
Investigating Catalytic Promiscuity: Exploring the inherent promiscuity of enzymes involved in alkaloid biosynthesis, which can lead to the formation of diverse molecular structures and provide opportunities for generating novel analogs nih.gov.
By delving into the uncharted territories of this compound biosynthesis, researchers aim to unlock new avenues for accessing this complex natural product and its derivatives, potentially through bio-based manufacturing processes.
Compound List:
this compound
Aspidofractinine
Aspidosperma alkaloids
Aspidospermidine
Limaspermidine
Vincadifformine
Kopsine
Fruticosine
N-Methylkopsanone
Kopsanone
Aspidophylline A
Akuammiline family
Minovincine
Kopsaporine
Kopsiloscine A
Matsutakone
Fawcettimine
Horsfiline
Coerulescine
Thailanstatins A-C
Spliceostatin D
Pinidine
Coniine
Didanosine (2,3-dideoxyinosine)
Q & A
What are the established synthetic strategies for Aspidofractine alkaloids, and how do they address structural complexity?
Basic
this compound alkaloids are synthesized via multi-step strategies involving key reactions like Michael addition, Diels-Alder cyclization, and Pummerer rearrangement. For example, (+)-aspidofractine synthesis begins with a reaction between compound 101 and styrenyl sulfonate at 90°C to form intermediate 102 , followed by structural rearrangements . Recent advances include iridium-mediated radical additions to construct fused this compound skeletons and retro-Aldol/Aldol reactions for functional group interconversions . These methods prioritize regioselectivity and stereochemical control.
How is spectroscopic data (e.g., NMR, X-ray crystallography) validated to confirm this compound’s structural integrity?
Basic
Structural validation relies on cross-referencing experimental data with computational models. For instance, H and C NMR spectra are compared with predicted chemical shifts using software like ACD/Labs. X-ray crystallography resolves absolute configurations, particularly for stereocenters like C20 in this compound derivatives. Consistency in coupling constants (e.g., for adjacent protons) and NOE correlations are critical for confirming ring fusions .
What methodologies address stereochemical challenges in this compound synthesis?
Advanced
Stereochemical control is achieved through asymmetric catalysis and chiral auxiliaries. The Yunnan University group used iridium complexes to mediate enantioselective radical additions, establishing C20 all-carbon quaternary centers in Kopsaporine derivatives . Chiral HPLC or enzymatic resolution can separate diastereomers, while DFT calculations predict transition-state geometries to optimize enantiomeric excess (>90%) .
How can researchers resolve contradictions in bioactivity data across this compound studies?
Advanced
Contradictions in bioactivity (e.g., varying IC values for cytotoxicity) require meta-analysis of experimental conditions. Factors like cell line variability (KB vs. HeLa), solvent effects (DMSO concentration), and assay protocols (MTT vs. resazurin) must be standardized. Comparative studies using positive controls (e.g., doxorubicin) and dose-response curve normalization improve reproducibility .
What strategies optimize synthetic routes for this compound derivatives with improved yields?
Advanced
Route optimization involves kinetic studies to identify rate-limiting steps. For example, in the synthesis of Kopsiloscine A, replacing stoichiometric reagents with catalytic systems (e.g., SmI for cyclization) reduced side reactions. Design of Experiments (DoE) methodologies evaluate variables (temperature, catalyst loading) to maximize yield (from 12% to 38%) .
What biological activities are pharmacologically significant in this compound alkaloids?
Basic
this compound derivatives exhibit multidrug resistance reversal (e.g., Kopsaporine against KB-V1 cells) and antihypertensive effects via α-adrenergic receptor modulation. Bioactivity is structure-dependent: the pentacyclic core enhances membrane permeability, while hydroxylation at C20 correlates with cytotoxicity (IC = 2.7 µM in leukemia cells) .
How are reaction mechanisms in this compound synthesis experimentally verified?
Advanced
Mechanistic studies employ isotopic labeling (e.g., O tracing in retro-Aldol reactions) and in-situ FTIR to monitor intermediate formation. Computational tools (Gaussian for transition-state modeling) validate proposed pathways, such as the aza-Prins cyclization mechanism in hexahydrocarbazole skeleton formation .
What analytical techniques ensure purity in this compound isolation?
Basic
HPLC-MS (high-resolution Q-TOF) detects impurities at <0.1% levels. Purity criteria follow ICH guidelines: ≥95% by peak area integration, with residual solvents quantified via GC-MS. Crystallization solvents (e.g., MeOH/EtOAC mixtures) are optimized using Hansen solubility parameters .
How do computational methods enhance retrosynthetic planning for this compound?
Advanced
Retrosynthetic algorithms (e.g., Chematica) prioritize disconnections based on bond dissociation energies and synthetic accessibility scores. Machine learning models trained on reaction databases predict feasible pathways, such as prioritizing Pummerer rearrangements over Mannich cyclizations for ring-system diversification .
What statistical frameworks analyze this compound bioactivity data reproducibility?
Advanced
Bland-Altman plots assess inter-lab variability, while mixed-effects models account for batch-to-batch differences in alkaloid extraction. Principal Component Analysis (PCA) identifies outliers in high-throughput screening datasets, improving hit validation (e.g., p < 0.01 for cytotoxicity clusters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
